Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description
Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as ETOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETOQ belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Reactivity
Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in the synthesis and study of reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline. Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate was prepared, leading to different quinolones and tetrahydro-4-oxoquinoline through oxidation. This showcases the compound's utility in synthesizing complex quinolines and exploring their reactivity under various conditions (Guillou et al., 1998).
Molecular Docking and Antiviral Properties
A study focused on the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed its potential as an inhibitor of Hepatitis B Virus replication. The research highlighted the regioselectivity of the reaction for reliable combinatorial library design and synthesis. Molecular docking simulations suggested these compounds as potent HBV replication inhibitors, confirmed by experimental in vitro biological studies (Kovalenko et al., 2020).
Fluorescent Dipoles
Research on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers has introduced novel fluorescent dipoles. These compounds, prepared from 3-ethynylquinoline via Sonogashira-Hagihara coupling, exhibit fluorescence spectroscopic properties, aiding in the development of fluorescent materials for scientific applications (Smeyanov et al., 2017).
Anticancer Agents
A recent study described the synthesis of a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative, demonstrating potent cytotoxic activity against various human cancer cell lines. This compound also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
methyl 2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-18-12-10(13(16)17-2)11(15)8-6-4-5-7-9(8)14-12/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNVOEHTTUCAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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